Home > Products > Screening Compounds P47700 > N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide -

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4760445
CAS Number:
Molecular Formula: C13H10N4O6
Molecular Weight: 318.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

Compound Description: This compound was synthesized and evaluated as a potential antifungal agent. [] It features a 1,3-benzodioxol-5-yl moiety connected to a hydrazine carboxamide chain via a propylidene linker containing a 1H-imidazol-1-yl group. Single crystal X-ray analysis confirmed the (E)-configuration of its imine moiety. []

Relevance: This compound shares the 1,3-benzodioxol-5-yl structural feature with the target compound N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide. Both compounds demonstrate the use of benzodioxole as a common building block in medicinal chemistry, potentially contributing to their biological activity. []

Relevance: While JZL184 does not directly share the pyrazole-carboxamide core of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide, it highlights the significance of the 1,3-benzodioxol-5-yl moiety in influencing biological activity. The presence of two benzodioxol groups in JZL184 emphasizes the potential of this moiety for interacting with specific targets, such as MGL, and modulating important physiological processes. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It aims to improve the cellular processing of the defective CFTR protein. []

Relevance: This compound, along with the target compound N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide, demonstrates the versatility of the 1,3-benzodioxol-5-yl group in medicinal chemistry. The compound's inclusion in CFTR corrector research further showcases the potential for benzodioxole-containing compounds to target diverse therapeutic areas. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: Similar to the previous compound, this is another investigational corrector for the treatment of cystic fibrosis caused by the ∆F508 mutation in the CFTR protein. [] It is designed to enhance the cellular processing of the mutated CFTR. []

Relevance: This compound reinforces the importance of the 1,3-benzodioxol-5-yl group as a key structural element in drug development, particularly in the context of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide. The presence of a difluorinated benzodioxol in this CFTR corrector further expands the chemical space of benzodioxole-containing molecules and their potential for therapeutic applications. []

Relevance: While Ivacaftor lacks the 1,3-benzodioxol-5-yl group found in N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide, it serves as a reference point for understanding CFTR potentiators. [] The research highlighting the potential limitations of Ivacaftor underscores the importance of identifying alternative potentiators that do not interfere with corrector activity. This search for new potentiators emphasizes the need for exploring diverse chemical structures, potentially including those with benzodioxol groups, to optimize combination therapies for cystic fibrosis. []

(±)-1-[(3aR,4S,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone (G1)

Compound Description: G1 is an agonist of the G protein-coupled estrogen receptor GPR30. [, , ] It has been shown to induce vasodilation in rat arteries, particularly in abdominal vessels, potentially through hyperpolarization and inhibition of vascular smooth muscle calcium entry. []

Relevance: G1 emphasizes the versatility of benzodioxole-containing compounds for interacting with different receptor types. While N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide features a pyrazole core, G1 demonstrates the application of a benzodioxol moiety within a complex polycyclic structure targeting GPR30. [] This highlights the adaptability of benzodioxole for designing ligands with specific pharmacological profiles.

6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one

Compound Description: This compound is an intermediate in the synthesis of pyrazole derivatives. [] It is derived from 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate and serves as a precursor to various biologically active compounds. []

Relevance: While not directly containing a benzodioxol moiety, this compound belongs to the chromone class, which shares structural similarities with the benzodioxole group in N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide. Both chromones and benzodioxoles are oxygen-containing heterocyclic systems, highlighting a commonality in their chemical nature. []

4-chloro-5-methyl-2-[5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol

Compound Description: This compound is a pyrazole derivative synthesized from 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one. [] It belongs to the pyrazole class, which is known for its diverse biological activities. []

Relevance: This pyrazole derivative shares the pyrazole core structure with the target compound N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide. [] The presence of a tetrafluorophenyl substituent on the pyrazole ring in this compound suggests the potential for modulating the pharmacological profile of pyrazole-based molecules through modifications at this position. This observation provides insights into structure-activity relationships within the pyrazole class and its relevance for drug design.

Properties

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

InChI

InChI=1S/C13H10N4O6/c1-6(18)7-2-10-11(23-5-22-10)3-8(7)15-13(19)12-9(17(20)21)4-14-16-12/h2-4H,5H2,1H3,(H,14,16)(H,15,19)

InChI Key

SYMASFGMRCKSAK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3)[N+](=O)[O-])OCO2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3)[N+](=O)[O-])OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.